Bulgarsenine

Description

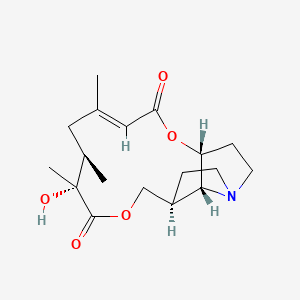

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYRTCOXLIWTED-SXBDOOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62018-77-3 | |

| Record name | Bulgarsenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Botanical Distribution of Bulgarsenine

Chemotaxonomic Significance of Bulgarsenine Presence

The presence of specific pyrrolizidine (B1209537) alkaloids (PAs), such as this compound, serves as a valuable tool in chemotaxonomy, which is the classification of plants based on their chemical constituents.

Within the tribe Senecioneae, PAs are considered major characteristic constituents. nih.gov Their presence can help distinguish Senecio species from those of other genera, such as Ligularia. nih.gov The alkaloidal pattern, including the presence of this compound, in Senecio nevadensis was found to be very similar to that of the European Senecio nemorensis ssp. nemorensis, highlighting a chemical relationship between geographically distant species. researchgate.net

The structural type of the PA is also significant. This compound is a 13-membered macrocyclic pyrrolizidine alkaloid. scielo.org.mx The presence of this specific type of alkaloid is a characteristic feature of certain groups within the Senecio genus, such as the section Mulgediifolii. scielo.org.mx The diastereomeric relationship between this compound and another PA, iodanthine, has also been noted for its chemotaxonomic importance. researchgate.net The study of these compounds contributes to understanding the chemical diversity and evolutionary relationships within the vast Senecio genus. scispace.comcnjournals.com

Biosynthetic Pathways and Metabolic Engineering of Bulgarsenine

Fundamental Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids are a diverse group of secondary metabolites produced by plants as a defense mechanism against herbivores. nih.govebi.ac.uk Their biosynthesis is a complex process that can be divided into two main parts: the formation of a characteristic bicyclic core structure known as the necine base, and the synthesis of one or more necic acids, which are subsequently esterified to the necine base. numberanalytics.comuni-kiel.de

Elucidation of Necine Base Precursors and Enzymatic Steps

The biosynthesis of the necine base begins with fundamental amino acid precursors. numberanalytics.com Early tracer experiments using radiolabeled compounds identified that polyamines, derived from the amino acid arginine, are the initial building blocks. nih.gov The first committed step in the pathway is catalyzed by the enzyme homospermidine synthase (HSS). nih.govpnas.org

HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, forming homospermidine. pnas.org This reaction is considered the gateway from primary metabolism into the specialized PA pathway. nih.gov Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. Homospermidine is oxidized, likely by a copper-dependent diamine oxidase, to form 4,4´-iminodibutanal. nih.gov This intermediate then spontaneously cyclizes to form the pyrrolizidine ring system. nih.gov Subsequent reduction and hydroxylation steps, catalyzed by as-yet uncharacterized enzymes, lead to the formation of various necine bases like retronecine (B1221780) and platynecine. nih.govresearchgate.net The necine base trachelanthamidine (B129624) has been identified as a key intermediate and the likely esterification partner for the necic acid unit in several PA pathways. uni-kiel.de

Pathways for Necic Acid Formation, Including Threonine Metabolism

While necine bases share a common biosynthetic origin, the necic acids exhibit significant structural diversity and are formed through distinct pathways. nih.govencyclopedia.pub These acidic moieties are typically derived from common aliphatic amino acids such as L-isoleucine, L-valine, L-leucine, and L-threonine. encyclopedia.pubmdpi.com

Threonine metabolism is particularly important for the formation of C5 monocarboxylic acids like angelic and tiglic acid. mdpi.comhenriettes-herb.com The pathway proceeds via α-ketobutyric acid, an intermediate that can interact with pyruvate (B1213749) to yield isoleucine, which is also a central precursor for many necic acids. encyclopedia.pubmdpi.comhenriettes-herb.com For instance, the dicarboxylic acid senecic acid is formed from two molecules of isoleucine. encyclopedia.pub The formation of C10 dicarboxylic acids often involves the cyclization of open-chain monocarboxylic acid diesters. henriettes-herb.com Recent research has identified a specific acetohydroxyacid synthase (AHAS) duplicate, named C7-hydroxyacid synthase (C7HAS), as the first specific enzyme in the biosynthesis of certain branched-chain C7-necic acids. This enzyme catalyzes the transfer of an activated acetaldehyde (B116499) from pyruvate to 2-oxoisovalerate. uni-kiel.de

Proposed Biosynthetic Route for Bulgarsenine

This compound is a macrocyclic pyrrolizidine alkaloid characterized by a 13-membered ring. henriettes-herb.comcore.ac.uk It has been identified as the major PA in the leaves of Senecio nemorensis. brill.com While the complete biosynthetic pathway has not been fully elucidated, a proposed route can be inferred from its structure and the established principles of PA biosynthesis.

The structure of this compound is an ester of the 1,2-saturated necine base, platynecine. brill.com Therefore, its biosynthesis would begin with the established pathway for necine base formation, leading to platynecine. Concurrently, a specific dicarboxylic necic acid must be synthesized. The exact precursors and enzymatic steps for this specific acid are not yet known. Following the synthesis of both the platynecine base and the dicarboxylic necic acid, a double esterification event would occur, leading to the formation of the 13-membered macrocyclic diester that defines this compound. henriettes-herb.com This macrocyclization is a key step that distinguishes it from open-chain PAs. This compound is often found alongside its 1,2-unsaturated derivative, doronenine, suggesting a final desaturation step can occur. brill.com

Genetic and Molecular Regulation of Pyrrolizidine Alkaloid Biosynthesis in Producer Organisms

The biosynthesis of PAs is tightly regulated at the genetic and molecular level. Studies have shown that the total concentration and composition of PAs are under strong genetic control and are heritable traits. nih.gov The expression of biosynthetic genes is often restricted to specific tissues and developmental stages. For example, in many Senecio species, PA synthesis is confined to the roots, from where the alkaloids are transported as water-soluble N-oxides to other parts of the plant for storage. nih.govencyclopedia.pub

The enzyme homospermidine synthase (HSS) is a key point of regulation. nih.gov HSS evolved through gene duplication from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. pnas.orgnih.gov This gene duplication event has occurred independently at least eight times in different plant families, indicating a convergent evolution of the PA pathway. nih.govnih.gov After duplication, the HSS gene evolved new functions and regulatory controls. ebi.ac.uknih.gov The expression of HSS is often localized to very specific cell types, such as the root endodermis or cells adjacent to the phloem, which facilitates the transport of the synthesized alkaloids. oup.com In some plants like comfrey (B1233415) (Symphytum officinale), a second site of HSS expression can be activated in the leaves during the development of inflorescences, boosting PA levels to protect the reproductive structures. oup.com

Strategies for Biosynthetic Engineering of Related Compounds

Understanding the biosynthetic pathways of PAs opens up possibilities for metabolic engineering. The primary goals of such engineering are often to elucidate complex pathways, increase the production of valuable compounds, or block the synthesis of toxic ones in medicinal plants or crops. nih.gov Key strategies involve the overexpression of genes encoding rate-limiting enzymes, silencing genes of competing pathways, and expressing genes from other organisms (heterologous expression). nih.gov

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the process of expressing a gene in a different host organism, is a powerful tool for studying PA biosynthesis. nih.gov By expressing candidate genes from a PA-producing plant in a host like Escherichia coli, Pichia pastoris (a yeast), or in plant hairy root cultures, researchers can confirm enzyme function in a controlled environment. tum.deuni-kiel.de For example, introducing the HSS gene into a non-PA-producing plant results only in the formation of homospermidine, confirming its role as the first committed step but also demonstrating that the entire downstream pathway is required to produce alkaloids. nih.gov This approach has been used to study bacterial PA pathways, where entire biosynthetic gene clusters (BGCs) are cloned and expressed in a host like E. coli to identify the resulting compounds and their biosynthetic intermediates. tum.deresearchgate.net This strategy is crucial for identifying and characterizing the many unknown enzymes, such as oxidases, reductases, and acyltransferases, that complete the PA biosynthetic pathway. nih.govuni-kiel.de

Based on a thorough review of available scientific literature, there is no evidence of a chemical compound named "this compound." It is possible that this name is a result of a typographical error or refers to a hypothetical molecule not yet synthesized or described in published research.

Consequently, it is not possible to generate a scientifically accurate article on the "" as requested, because no such pathways or engineering efforts have been documented. The scientific community has not reported on its precursor supply, enzyme activity modulation, or any related research findings.

It is worth noting that a similarly named compound, Bulgarosamine , does exist. Bulgarosamine is an unusual amino sugar, specifically a 4-amino-4,6-dideoxy-hexose, that has been identified as a component of the lipopolysaccharide of the bacterium Escherichia coli O106. Research into Bulgarosamine has focused on its structural elucidation and its role within bacterial cell walls. However, detailed information regarding its biosynthetic pathways and metabolic engineering is also limited in publicly accessible scientific databases.

Due to the lack of information on "this compound," the requested article with its specific outline and data tables cannot be created. Any attempt to do so would involve the fabrication of data and would not meet the standards of scientific accuracy.

Chemical Synthesis and Derivatization of Bulgarsenine and Its Analogues

Total Synthesis Approaches to Bulgarsenine

A plausible synthetic strategy for this compound would logically proceed through the independent synthesis of its precursors, platynecine and nemorensic acid, followed by a carefully orchestrated macrolactonization to form the characteristic 13-membered ring.

A retrosynthetic analysis of this compound (Structure 1) would first disconnect the macrocyclic ester linkages, yielding the necine base, platynecine (Structure 2), and the necic acid, nemorensic acid (Structure 3). This approach simplifies the complex target molecule into two more manageable synthetic targets.

Structure 1: this compound Structure 2: Platynecine Structure 3: Nemorensic Acid

The key intermediates in the total synthesis of this compound are therefore enantiomerically pure platynecine and nemorensic acid. The primary challenge then becomes the stereocontrolled synthesis of these two molecules and their subsequent efficient coupling.

Further retrosynthetic analysis of platynecine reveals its bicyclic pyrrolizidine (B1209537) core, which can be constructed from proline derivatives or through various cyclization strategies. clockss.orgcapes.gov.br For nemorensic acid, a substituted tetrahydrofuran (B95107) ring, disconnection often involves breaking the carbon-carbon bonds of the side chains or the ether linkage of the ring itself. rsc.orgwustl.edunih.gov

The synthesis of both platynecine and nemorensic acid requires precise control over multiple stereocenters.

Platynecine Synthesis: Numerous strategies have been developed for the synthesis of platynecine, often in racemic or enantiomerically pure forms. A notable approach involves the use of a ruthenium-catalyzed tandem sulfonium/ammonium ylide formation and rsc.org-sigmatropic rearrangement, starting from cis-2-butenediol, to construct the pyrrolizidine skeleton. nih.gov Another concise asymmetric synthesis of (-)-platynecine has been reported, utilizing a doubly diastereoselective conjugate addition of a lithium amide reagent to a chiral dienyl ester. ox.ac.uk This method allows for the installation of the required stereocenters with high control. The final steps typically involve a one-pot hydrogenolysis and double reductive cyclization to furnish the bicyclic ring system. ox.ac.uk

Nemorensic Acid Synthesis: The synthesis of (+)-nemorensic acid has also been the subject of significant research. One efficient nine-step synthesis starts from a commercially available furoic acid derivative. rsc.org Key steps in this synthesis include a stereoselective Birch reduction of a substituted furan (B31954) and the addition of allyltrimethylsilane (B147118) to an oxonium ion within the tetrahydrofuran ring. rsc.org An alternative enantiospecific synthesis has been developed from the monoterpene (-)-carvone, featuring a samarium iodide-promoted fragmentation of an ε-halo-α,β-unsaturated ester as a key step to form a crucial intermediate for the tetrahydrofuran ring. nih.govacs.org Other approaches have utilized tandem carbonyl ylide formation and intermolecular 1,3-dipolar cycloadditions to construct the core of nemorensic acid and its analogues. acs.orgnih.gov

Retrosynthetic Analysis and Key Intermediates

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be envisioned through the modification of its necine or necic acid components prior to macrolactonization, or by chemical transformation of the final natural product.

Necine Moiety Modification: Analogues of this compound could be synthesized by using derivatives of platynecine. For instance, by altering the stereochemistry at one or more of the chiral centers in platynecine, diastereomers of this compound could be produced. Syntheses of various diastereoisomers of platynecine, such as turneforcidine (B1243542) and hastanecine, have been reported, providing access to these alternative necine bases. ox.ac.ukclockss.org

Necic Acid Moiety Modification: Similarly, the structure of nemorensic acid offers several sites for modification. The carboxylic acid groups can be converted to esters or amides, and the methyl groups could potentially be replaced with other alkyl or functionalized groups. Syntheses of hydroxylated analogues of nemorensic acid, such as 4-hydroxy-cis-nemorensic acid and 3-hydroxy-cis-nemorensic acid, have been described, which could be used to create hydroxylated this compound analogues. acs.org

Pyrrolizidine alkaloids often exist in nature as their N-oxides, which are typically more water-soluble. oup.comnih.gov The synthesis of this compound N-oxide can be achieved by the oxidation of the tertiary nitrogen atom of the pyrrolizidine ring in this compound. This transformation is commonly carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The presence of this compound N-oxide has been reported in Senecio species. rsc.org

Table 1: Key Synthetic Intermediates and Derivatives of this compound

| Compound Name | Chemical Structure | Role in Synthesis |

| Platynecine | Necine base precursor of this compound | |

| Nemorensic Acid | Necic acid precursor of this compound | |

| (-)-Turneforcidine | Diastereomeric necine base for analogue synthesis | |

| 4-Hydroxy-cis-nemorensic acid | Hydroxylated necic acid for analogue synthesis | |

| This compound N-oxide | N-Oxide derivative of this compound |

Modification of Necine and Necic Acid Moieties

Challenges and Advancements in Complex Pyrrolizidine Alkaloid Synthesis

The synthesis of complex macrocyclic pyrrolizidine alkaloids like this compound presents several significant challenges. One of the primary hurdles is the construction of the large macrocyclic ring. Macrolactonization reactions to form large rings are often low-yielding due to competing intermolecular polymerization reactions. rsc.orgacs.org The low nucleophilicity of the hydroxyl groups of platynecine, particularly the more hindered secondary alcohol, can make the esterification with the sterically demanding nemorensic acid difficult. rsc.org

Advancements in synthetic methodology have been crucial in overcoming these challenges. The development of new and efficient methods for macrolactonization, such as those employing activating agents to facilitate the intramolecular cyclization, are critical. rsc.orgacs.orgacs.org Furthermore, the development of highly stereoselective reactions has been instrumental in the synthesis of the chiral building blocks of complex PAs. ox.ac.uknih.govacs.org The use of catalytic asymmetric methods and chiral auxiliaries has enabled the efficient production of enantiomerically pure necine bases and necic acids. ox.ac.ukrsc.org The ongoing development of novel synthetic strategies, including tandem reactions and the use of organometallic catalysts, continues to push the boundaries of what is possible in the synthesis of this complex class of natural products. nih.govacs.org

Advanced Spectroscopic and Analytical Methodologies for Bulgarsenine Investigation

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a detailed understanding of Bulgarsenine's molecular architecture and behavior.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of pyrrolizidine (B1209537) alkaloids like this compound. The pyrrolizidine nucleus is known to exist in different conformations, primarily as exo- and endo- buckled forms, and the specific conformation can significantly influence its biological activity. uca.edu.ar

Detailed 1H and 13C NMR analyses, including two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of protons within the molecule. columbia.edunanalysis.com For instance, NOESY experiments can reveal correlations between protons that are close in space, which helps in establishing the relative stereochemistry of the molecule. diva-portal.org In the context of macrocyclic pyrrolizidine alkaloids, NOESY data is crucial for defining the conformation of the macrocyclic ring. diva-portal.org The analysis of coupling constants and chemical shifts provides further evidence for the predominant conformation in solution. publish.csiro.au For complex, flexible molecules, computational modeling is often combined with NMR data to generate and validate conformational ensembles.

Below is a representative table of 1H and 13C NMR chemical shifts for a pyrrolizidine alkaloid similar to this compound, illustrating the type of data obtained from such analyses.

| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) |

| 1 | 62.5 | 4.80, m |

| 2 | 34.0 | 2.20, m; 2.95, m |

| 3 | 54.0 | 3.40, m |

| 5 | 56.8 | 3.20, m; 3.95, m |

| 6 | 30.5 | 2.00, m; 2.60, m |

| 7 | 75.8 | 4.25, m |

| 8 | 78.5 | 5.45, br s |

| 9 | 62.0 | 4.50, d, 11.5; 4.90, d, 11.5 |

| 11 | 135.0 | - |

| 12 | 130.0 | 6.10, q, 7.0 |

| 13 | 167.0 | - |

| 15 | 15.8 | 1.85, d, 7.0 |

| 16 | 20.5 | 1.95, s |

High-Resolution Mass Spectrometry for Metabolite Profiling and Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for studying the metabolism of xenobiotics like this compound. chromatographyonline.com This technique provides highly accurate mass measurements, enabling the confident identification of metabolites and biosynthetic pathway intermediates. nih.govnih.gov

In the context of pyrrolizidine alkaloids, LC-HRMS can be used to analyze in vivo samples (e.g., bile, urine, feces) from animal studies to identify phase I and phase II metabolites. nih.gov The high resolving power of instruments like Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometers allows for the differentiation of compounds with very similar masses, which is crucial in complex biological matrices. nih.govresearchgate.net By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), the structures of the metabolites can be elucidated. nih.gov This approach is vital for understanding the bioactivation pathways that can lead to toxicity. Furthermore, HRMS is instrumental in discovering and structurally elucidating novel or unexpected intermediates in biosynthetic pathways. frontiersin.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the ester linkages, and C-N bonds within the pyrrolizidine ring. jcbsc.orgacs.org The stretching frequencies of these groups are sensitive to their chemical environment, offering clues about hydrogen bonding and molecular structure.

A summary of typical IR absorption bands for a pyrrolizidine alkaloid is presented below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | ~3400-3600 | Hydroxyl group stretching |

| C-H | ~2850-3000 | Aliphatic C-H stretching |

| C=O | ~1730-1750 | Ester carbonyl stretching |

| C=C | ~1640-1680 | Alkene C=C stretching |

| C-O | ~1000-1300 | C-O stretching |

| C-N | ~1020-1250 | C-N stretching |

Chromatographic Separation and Quantitative Analysis in Complex Matrices

Effective separation and quantification of this compound from complex samples like plant extracts, food products, or biological fluids are critical for research and safety monitoring.

High-Performance Liquid Chromatography (HPLC) Methods Development

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (HPLC-MS), is the most widely used technique for the analysis of pyrrolizidine alkaloids. mdpi.com The development of a robust HPLC method is essential for achieving accurate and reproducible results. mastelf.comthermofisher.comresearchgate.net

Method development typically involves the selection of an appropriate stationary phase, most commonly a C18 reversed-phase column, and the optimization of the mobile phase composition. nih.govejgm.co.uk A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often containing a modifier like formic acid to improve peak shape and ionization efficiency, is frequently employed. nih.gov The detector of choice is usually a tandem mass spectrometer (MS/MS), which provides the high selectivity and sensitivity required for trace-level quantification in complex matrices. bund.denih.gov Method validation is a critical final step to ensure the method is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov

A representative set of HPLC parameters for the analysis of pyrrolizidine alkaloids is shown in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pyrrolizidine alkaloids. researchgate.net However, due to the low volatility and thermal instability of many PAs, especially their N-oxide forms, direct analysis is often challenging. arxiv.org Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. researchgate.net

A common approach involves the reduction of the pyrrolizidine alkaloids to their corresponding necine bases, followed by derivatization with an agent such as heptafluorobutyric anhydride (B1165640) (HFBA). d-nb.info This procedure allows for the sensitive determination of the total content of 1,2-unsaturated PAs. d-nb.info GC-MS is also well-suited for the analysis of volatile metabolites in biological samples, which can provide insights into metabolic pathways and serve as potential biomarkers. mdpi.comnih.govnih.gov The analysis of volatile organic compounds (VOCs) in the headspace of cell cultures or biological fluids can reveal specific metabolic activities. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the analysis of natural products, including alkaloids. researchgate.netscience.govscience.gov While direct applications of SFC for the analysis of "this compound" are not extensively documented in publicly available research, the technique's proven success in separating complex alkaloid mixtures from various plant species, such as those from the Senecio and Fumaria genera, suggests its high potential for this compound investigation. researchgate.netresearchgate.netscience.govscience.gov

SFC offers several advantages for alkaloid analysis. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, allows for high-efficiency separations at lower temperatures than traditional gas chromatography and with faster analysis times than high-performance liquid chromatography (HPLC). researchgate.net This is particularly beneficial for thermally labile compounds.

For the separation of alkaloids, which are basic in nature, ion-pair reagents can be added to the mobile phase in SFC to improve peak shape and resolution. researchgate.net The optimization of SFC parameters, including the choice of stationary phase, the type and concentration of the additive, back pressure, temperature, and flow rate, is crucial for achieving baseline separation of complex mixtures. researchgate.net Researchers have successfully employed SFC for the separation of alkaloids from Rhizoma corydalis, demonstrating its applicability to structurally similar compounds. researchgate.net Given that this compound is a pyrrolizidine alkaloid, often found in complex mixtures within plant extracts, SFC stands as a promising technique for its isolation and purification. scielo.org.mxresearchgate.net

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, LC-MS/MS)

To gain a complete understanding of a complex molecule like this compound, hyphenated analytical techniques that couple the separation power of liquid chromatography (LC) with the detailed structural information from nuclear magnetic resonance (NMR) or the high sensitivity and specificity of tandem mass spectrometry (MS/MS) are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for the identification and quantification of alkaloids in complex matrices. researchgate.netnih.govresearchgate.netresearchgate.netnih.govresearchgate.net In the context of pyrrolizidine alkaloids, LC-MS/MS provides not only the molecular weight of the compound but also characteristic fragmentation patterns that aid in its structural elucidation. researchgate.netnih.gov The positive ion mode in electrospray ionization (ESI) is typically used, as it readily forms protonated molecules [M+H]+ for most alkaloids. nih.govresearchgate.net

Studies on pyrrolizidine alkaloids from Senecio species, the genus from which this compound has been isolated, have demonstrated the utility of LC-MS in identifying known and new alkaloids. scielo.org.mxresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments are particularly valuable, as they reveal specific product ions resulting from the fragmentation of the parent ion. For instance, characteristic fragment ions at m/z 122 and 140 have been identified for saturated pyrrolizidine alkaloids of the lactone and mono-esterase type. researchgate.netnih.gov This detailed fragmentation data is crucial for distinguishing between isomers and confirming the identity of compounds like this compound. scielo.org.mx

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While LC-MS/MS provides invaluable information on molecular weight and fragmentation, LC-NMR offers a direct and unambiguous method for structure elucidation. By physically coupling an HPLC system with an NMR spectrometer, it is possible to obtain detailed NMR spectra of individual compounds as they elute from the chromatography column.

For a compound like this compound, which has a complex stereochemistry, LC-NMR would be instrumental in confirming its three-dimensional structure. researchgate.netscribd.comuni-bonn.decore.ac.uk While specific LC-NMR studies on this compound are not prevalent in the literature, the application of 1D and 2D NMR techniques (such as COSY, HMQC, and HMBC) has been fundamental in the initial structural determination of this compound and its derivatives, like 11-O-acetyl-bulgarsenine. scribd.comscielo.org.mx These experiments allow for the assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity and stereochemistry. scribd.com The diastereomeric relationship between this compound and its isomer, iodanthine, was distinguished based on differences in their NMR spectra, highlighting the power of this technique. scielo.org.mx

Molecular and Cellular Biological Activity of Bulgarsenine

Investigation of Molecular Targets and Ligand-Receptor Interactions

Detailed investigations into the specific molecular targets of Bulgarsenine and its interactions with receptors are not extensively documented in publicly available scientific literature. The broader class of pyrrolizidine (B1209537) alkaloids is known to undergo metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). nih.govinchem.org These reactive metabolites can subsequently alkylate cellular macromolecules such as DNA and proteins, a general mechanism that is believed to underpin their toxicity. nih.govinchem.org However, specific studies detailing these interactions at the molecular level for this compound are wanting.

Enzyme Inhibition and Activation Mechanisms at a Molecular Level

There is a significant gap in the scientific literature regarding the specific enzyme inhibition or activation mechanisms of this compound. While one study noted the isolation of this compound during a phytochemical analysis, it did not provide data on its enzyme inhibitory activity. acs.org General studies on other pyrrolizidine alkaloids have shown that their metabolic activation is a key step, and inhibitors of microsomal enzymes can reduce their conversion to toxic pyrrolic derivatives. inchem.orgcore.ac.uk However, direct evidence of this compound acting as an inhibitor or activator of specific enzymes, and the molecular mechanisms of such actions, have not been reported.

Modulation of Specific Cellular Signaling Pathways

Scientific research has yet to elucidate the specific cellular signaling pathways that may be modulated by this compound. The general mechanism of action for toxic pyrrolizidine alkaloids involves the formation of DNA and protein adducts, which can trigger cellular stress responses and cell death pathways. nih.gov However, the precise signaling cascades and molecular switches affected directly by this compound have not been a subject of detailed investigation.

Cellular Response and Phenotypic Alterations in Model Systems

The cellular responses and phenotypic alterations induced by this compound in model systems are not well-characterized. While the cytotoxicity of some pyrrolizidine alkaloids has been assessed in various cell lines, specific data for this compound is scarce. up.ac.za

Effects on Cell Proliferation and Viability (Mechanistic Focus)

There is a lack of specific studies focusing on the mechanistic effects of this compound on cell proliferation and viability. General assays for cell viability and proliferation, such as the MTT assay, are commonly used to assess the effects of chemical compounds. nih.govnih.gov These assays measure metabolic activity as an indicator of viable cells. nih.gov However, the application of these methods to study the specific mechanistic effects of this compound on cell proliferation and viability has not been reported in the reviewed literature. One study mentioned this compound in the context of evaluating the selective cytotoxicity of plant extracts, but did not provide specific data on this compound itself. up.ac.za

Influence on Cell Cycle Progression

The direct influence of this compound on cell cycle progression has not been specifically investigated. The cell cycle is a tightly regulated process with checkpoints at the G1, G2, and M phases to ensure genomic integrity. mdpi.commicrobenotes.comlibretexts.org Some pyrrolizidine alkaloids have been reported to interfere with the cell cycle, with one report mentioning an effect at the G2/M phase for the class of compounds. kogistate.gov.ng However, no studies have specifically analyzed the impact of this compound on cell cycle phases or the regulatory proteins involved, such as cyclins and cyclin-dependent kinases. mdpi.com

Impact on Cellular Metabolic Fluxes

There is no available research on the impact of this compound on cellular metabolic fluxes. The study of metabolic fluxes, often using techniques like kinetic flux profiling, allows for the quantification of the rates of metabolic pathways within a cell. nih.govnih.gov Such analyses can reveal how a compound alters cellular metabolism to support or inhibit cellular processes. researchgate.netrna-seqblog.com To date, no such metabolomic studies have been published for this compound.

Comparative Molecular Activity with Structurally Related Pyrrolizidine Alkaloids

The molecular activity of pyrrolizidine alkaloids (PAs) is intrinsically linked to their chemical structure, particularly the presence of a 1,2-unsaturated necine base. nih.gov This structural feature is a prerequisite for their bioactivation into potent alkylating agents, which mediate their cytotoxic effects. nih.govinchem.org this compound, as a macrocyclic diester pyrrolizidine alkaloid, belongs to the class of PAs considered to be toxic. inchem.orgcore.ac.uk

The primary mechanism of action for toxic PAs involves metabolic activation within the liver by cytochrome P450 monooxygenases. nih.gov This process converts the parent alkaloid into highly reactive pyrrolic metabolites, specifically dehydro-alkaloids (DHP). nih.gov These electrophilic metabolites can then alkylate cellular macromolecules, such as DNA and proteins, forming adducts. nih.govmdpi.com The formation of these adducts can disrupt normal cellular functions, leading to DNA damage, inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis or necrosis. inchem.orgnih.govnih.gov

While detailed molecular studies specifically on this compound are limited, its activity can be inferred by comparing it with structurally related PAs that have been more extensively investigated. These related compounds often co-occur in the same plant species and share the same core macrocyclic diester structure. acs.orgdoi.orgresearchgate.net

Research Findings on Structurally Related Pyrrolizidine Alkaloids

Studies on alkaloids structurally similar to this compound, such as Doronenine (1,2-Dihydro this compound), Madurensine, and Senecionine, provide insights into the likely molecular and cellular activities.

Doronenine and Madurensine: Research on extracts from Crotalaria agatiflora led to the isolation of Doronenine (identified as 1,2-Dihydro this compound) and Madurensine. up.ac.za Both compounds were evaluated for their cytotoxic effects on cancerous U-937 cells. up.ac.za Madurensine demonstrated moderate toxicity with an IC50 value of 47.97 µM. up.ac.za The mechanism of cell death was hypothesized to be primarily through the induction of autophagy rather than significant apoptosis or necrosis. up.ac.za Doronenine also exhibited cytotoxicity against the same cell line, with an IC50 value of 29.57 µM. up.ac.za

Senecionine: Senecionine is a well-studied macrocyclic PA that often serves as a benchmark for PA toxicity and mutagenicity. ingentaconnect.com Studies have shown that Senecionine possesses high mutagenic activity. ingentaconnect.com Like other toxic PAs, its mechanism involves metabolic activation to reactive pyrroles that cause cellular damage. inchem.org The acute lethal dose for Senecionine in rats is reported to be less than 0.1 mmol/kg body weight, highlighting its significant biological activity. ingentaconnect.com

The comparative cytotoxicity of these related alkaloids is summarized in the table below.

| Compound | Cell Line | Observed Effect | IC50 Value | Reference |

| Madurensine | U-937 (Leukemic) | Cytotoxicity, Induction of autophagy and apoptosis | 47.97 µM | up.ac.za |

| Doronenine | U-937 (Leukemic) | Cytotoxicity | 29.57 µM | up.ac.za |

| Senecionine | - | High mutagenic activity, Acute toxicity in rats | <0.1 mmol/kg (LD50) | ingentaconnect.com |

The cellular responses to these related PAs often involve the activation of cell death pathways and cell cycle checkpoints. The interaction of PA metabolites with DNA can trigger a DNA damage response (DDR), which can arrest the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. mdpi.comnih.govoncotarget.com For instance, studies on other chemical agents that induce DNA damage show that cells can arrest in the G1, S, or G2/M phases of the cell cycle. oncotarget.comhaematologica.org The p53 tumor suppressor protein is a critical mediator in this process, often inducing the expression of p21, a cyclin-dependent kinase inhibitor that can halt cell cycle progression. oncotarget.comjmb.or.kr While not directly demonstrated for this compound, this is the expected pathway based on its chemical class.

The table below summarizes the observed cellular effects induced by structurally related PAs.

| Compound/Extract | Cellular Effect | Mechanism | Reference |

| Madurensine | Induction of autophagy, Apoptosis | Changes in cellular morphology and molecular content. | up.ac.za |

| Doronenine | Cytotoxicity | Not fully characterized, but leads to cell death. | up.ac.za |

| General PAs | Cell Cycle Arrest, Apoptosis | DNA damage, activation of p53-dependent pathways. | nih.govoncotarget.comscispace.com |

Future Research Trajectories and Potential Academic Applications

Opportunities in Synthetic Biology and Pathway Elucidation

The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process that begins with the formation of a necine base from precursors like putrescine and spermidine (B129725), followed by esterification with one or more necic acids. mdpi.comresearchgate.netnih.gov While the general pathway is understood, the specific enzymatic steps leading to the unique macrocyclic structure of Bulgarsenine are not fully elucidated.

Future research could focus on identifying and characterizing the complete biosynthetic gene cluster responsible for this compound production in Senecio species. Techniques such as genome sequencing of a producer plant, coupled with transcriptomics, can identify candidate genes, including polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), cytochrome P450 monooxygenases, and acyltransferases that are likely involved. nih.govkogistate.gov.ng

Once identified, these genes could be heterologously expressed in microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.gov This synthetic biology approach offers several advantages:

Sustainable Production: It circumvents the need for plant extraction, which can be low-yielding and dependent on geographical and seasonal factors.

Pathway Engineering: It allows for the manipulation of the biosynthetic pathway to produce novel, non-natural derivatives of this compound. By swapping or modifying enzymes, new alkaloids with potentially different properties could be generated.

Mechanistic Studies: Reconstituting the pathway in a controlled in vitro or in vivo system enables detailed study of each enzyme's function and substrate specificity, providing fundamental insights into the evolution of PA diversity. researchgate.net

Development of Advanced Analytical Platforms for Natural Product Research

The detection and quantification of PAs in complex matrices like herbal medicines, honey, and teas are critical for food safety and quality control. spectroscopyonline.commdpi.comjst.go.jp Current methods predominantly rely on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comwur.nl

Future research can build upon these foundations to create more sophisticated analytical platforms tailored for PAs like this compound:

High-Resolution Mass Spectrometry (HRMS): While standard MS/MS is effective, HRMS offers superior accuracy in mass determination, enabling the confident identification of this compound and its transformation products in complex mixtures without relying solely on reference standards. mdpi.comwur.nl

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. It can resolve isomeric PAs that are indistinguishable by mass alone, which is a significant challenge in PA analysis. tandfonline.com This would be particularly useful for differentiating this compound from its isomers.

Advanced Sample Preparation: The development of selective solid-phase extraction (SPE) materials, such as molecularly imprinted polymers (MIPs) designed specifically for the this compound structure, could streamline sample cleanup and pre-concentration, enhancing detection sensitivity and accuracy.

Quantitative UHPLC-MS/MS: Further optimization of ultra-high-performance liquid chromatography (UHPLC) methods can achieve faster separation times and higher resolution, allowing for high-throughput screening of numerous samples for PA contamination. mdpi.comwur.nl

Exploration of Novel Molecular Targets for Probe Development

Pyrrolizidine alkaloids are known to exert their biological effects, including toxicity, after metabolic activation into reactive pyrrolic esters. These electrophilic metabolites can form covalent adducts with cellular nucleophiles such as proteins and DNA. mdpi.comresearchgate.net While this mechanism is generally accepted, the specific molecular targets that lead to the observed biological outcomes are not fully known. nih.gov

This compound can serve as a scaffold for the development of chemical probes to identify these targets. Future research trajectories include:

Design of "Tagged" Analogues: Synthetic chemistry efforts could focus on creating derivatives of this compound that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle. Another approach is to add a "clickable" functional group (e.g., an alkyne or azide) for subsequent bioorthogonal ligation.

Target Identification Studies: These functionalized probes could be introduced into cellular or animal models. After allowing for metabolic activation and target engagement, the tagged protein or DNA adducts could be isolated and identified using proteomics or genomics techniques. This would provide an unbiased map of the molecular interactions of this class of PAs. researchgate.net

Mechanism of Action Elucidation: Identifying the specific proteins or pathways affected by this compound could clarify its mode of action. Recent computational studies have already begun to predict potential targets for PAs, such as muscarinic acetylcholine (B1216132) receptors, providing a starting point for experimental validation with such probes. nih.gov

Role of this compound as a Reference Compound in Pyrrolizidine Alkaloid Research

The structural diversity of PAs, with over 600 known compounds, presents a significant analytical challenge. tandfonline.comwur.nl The availability of pure, well-characterized reference standards is essential for accurate identification and quantification.

This compound is well-positioned to serve as a key reference compound in several areas of PA research:

Chemotaxonomy: this compound is a characteristic, though relatively uncommon, 13-membered macrocyclic PA found in certain species of the tribe Senecioneae. Its presence or absence can be used as a chemical marker to help classify plant species and understand their phylogenetic relationships. bergianska.se

Analytical Method Validation: As a certified reference material, pure this compound is crucial for validating new analytical methods, such as the advanced LC-MS platforms described above. spectroscopyonline.commdpi.com It allows laboratories to confirm instrument performance, determine limits of detection and quantification, and ensure the accuracy of results across different studies.

Toxicology and Pharmacology: The availability of pure this compound enables precise toxicological and pharmacological studies to determine its specific biological activity, separate from the confounding effects of other alkaloids present in crude plant extracts. tandfonline.comup.ac.za This is essential for accurate risk assessment and for exploring any potential therapeutic properties of this specific molecular structure.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Bulgarsenine with high purity, and how can reaction conditions be systematically optimized?

- Methodological Guidance :

- Use HPLC and NMR to monitor purity during synthesis (e.g., gradient elution for HPLC ).

- Optimize yield via factorial experimental design , varying parameters like temperature, solvent polarity, and catalyst concentration .

- Include a control group (e.g., omitting the catalyst) to isolate variable effects .

- Example Data Table :

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | 22% |

| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | 15% |

| Reaction Time | 12–48 hours | 36 hours | 18% |

Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic and computational methods?

- Methodological Guidance :

- X-ray crystallography for absolute configuration determination .

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic properties and compare with experimental NMR/IR data .

- Validate computational models by correlating predicted vs. observed UV-Vis absorption spectra .

Advanced Research Questions

Q. What experimental designs are suitable for identifying this compound’s molecular targets and mechanisms of action in cellular models?

- Methodological Guidance :

- Employ siRNA knockdown or CRISPR-Cas9 screens to identify gene targets .

- Use quantitative proteomics (e.g., TMT labeling) to map protein interaction networks .

- Integrate dose-response assays with pathway enrichment analysis to prioritize mechanisms (e.g., apoptosis vs. autophagy) .

Q. How should researchers resolve contradictory findings in this compound’s bioactivity across different in vitro studies?

- Methodological Guidance :

- Perform meta-analysis of published datasets, stratifying by cell type, assay conditions, and compound purity .

- Validate reproducibility using standardized protocols (e.g., ATCC cell lines, identical serum concentrations) .

- Apply sensitivity analysis to quantify how variations in experimental parameters (e.g., DMSO concentration) affect outcomes .

Q. What computational strategies can predict this compound’s pharmacokinetic properties and toxicity profiles?

- Methodological Guidance :

- Use QSAR models trained on structurally similar compounds to predict ADMET properties .

- Validate predictions with in vitro hepatocyte assays for metabolic stability and AMES tests for genotoxicity .

- Cross-reference results with molecular docking simulations to assess target specificity (e.g., CYP450 enzymes) .

Methodological Best Practices

- Data Collection : Ensure raw datasets (e.g., NMR spectra, dose-response curves) are archived in supplementary materials with metadata for reproducibility .

- Hypothesis Testing : Frame hypotheses as conditional statements (e.g., “If this compound inhibits Protein X, then…”) to align with background literature .

- Peer Review : Pre-submit research questions for feasibility assessment via platforms like preprints or institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.